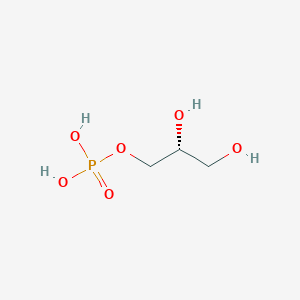

sn-Glycerol 3-phosphate

Overview

Description

sn-Glycerol 3-phosphate: is an organic ion with the formula HOCH₂CH(OH)CH₂OPO₃²⁻. It is one of two stereoisomers of the ester of dibasic phosphoric acid (HOPO₃²⁻) and glycerol. This compound is a crucial component of bacterial and eukaryotic glycerophospholipids . It plays a significant role in various metabolic pathways, including glycolysis and lipid biosynthesis.

Mechanism of Action

Target of Action

sn-Glycerol 3-phosphate, also known as D-Glycerol 1-phosphate, interacts with several key enzymes in the cell. Its primary targets include Fructose-bisphosphate aldolase B , Pyridoxine 5’-phosphate synthase , Triosephosphate isomerase , and 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 1 . These enzymes play crucial roles in various metabolic pathways, including glycolysis and the citric acid cycle .

Mode of Action

This compound is synthesized by reducing dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis. This reduction is catalyzed by glycerol-3-phosphate dehydrogenase . It can also be synthesized from amino acids and citric acid cycle intermediates via the glyceroneogenesis pathway . In eukaryotes, it is first acylated on its sn-1 position by an ER- or mitochondrial membrane enzyme, glycerol-3-phosphate O-acyltransferase .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the Glycerol Phosphate Shuttle , Glycerol Kinase Deficiency Disease , and De Novo Triacylglycerol Biosynthesis . It is a starting material for de novo synthesis of glycerolipids . It is also associated with the glycerol fermentation process, allowing the production of glycerol from glucose through the glycolysis pathway .

Result of Action

The action of this compound results in various molecular and cellular effects. It is a starting material for de novo synthesis of glycerolipids . In eukaryotes, it is first acylated on its sn-1 position by an ER- or mitochondrial membrane enzyme, glycerol-3-phosphate O-acyltransferase. A second acyl group is subsequently installed on the sn-2 position making phosphatidic acids .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, under phosphate starvation conditions, it can be utilized as a phosphate source . Moreover, its action can be influenced by the presence of other metabolites and the metabolic state of the cell .

Biochemical Analysis

Biochemical Properties

sn-Glycerol 3-phosphate plays a pivotal role in biochemical reactions. It is synthesized by reducing dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis, through the action of glycerol-3-phosphate dehydrogenase . It can also be synthesized from amino acids and citric acid cycle intermediates via the glyceroneogenesis pathway . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is first acylated on its sn-1 position by an ER- or mitochondrial membrane enzyme, glycerol-3-phosphate O-acyltransferase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a major link between carbohydrate metabolism and lipid metabolism . It is also a major contributor of electrons to the electron transport chain in the mitochondria .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase . This enzyme is located both in the cytosol and the intermembrane face of the mitochondrial inner membrane . The conversion process involves the reduction of FAD to FADH2, consequently transferring electrons to coenzyme Q (CoQ) in the electron transport chain .

Temporal Effects in Laboratory Settings

It is known that this compound is a starting material for de novo synthesis of glycerolipids , suggesting that its effects on cellular function may be long-term and dependent on the stability and degradation of these lipids.

Dosage Effects in Animal Models

It is known that this compound plays a critical role in the development of obesity, hepatic steatosis, and insulin resistance , suggesting that its effects may vary with dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a starting material for de novo synthesis of glycerolipids . It can also enter the glycerol phosphate shuttle to generate NAD+, or be converted to glyceraldehyde 3-phosphate and enter glycolysis or the lipid biosynthesis pathway .

Transport and Distribution

This compound and dihydroxyacetone phosphate (DHAP) are molecules so small that they can permeate the mitochondrial outer membrane through porins and shuttle between two dehydrogenases . This suggests that this compound can be transported and distributed within cells and tissues.

Subcellular Localization

This compound dehydrogenases, the enzymes that interact with this compound, are located both in the cytosol and the intermembrane face of the mitochondrial inner membrane . This suggests that this compound may also be localized in these areas within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Dihydroxyacetone Phosphate (DHAP): This method involves the reduction of DHAP, an intermediate in glycolysis, catalyzed by glycerol-3-phosphate dehydrogenase. The reaction is as follows: [ \text{DHAP} + \text{NAD(P)H} + \text{H}^+ \rightarrow \text{sn-Glycerol 3-phosphate} + \text{NAD(P)}^+ ]

Phosphorylation of Glycerol: Glycerol can be phosphorylated by glycerol kinase to produce this compound. This reaction is: [ \text{Glycerol} + \text{ATP} \rightarrow \text{this compound} + \text{ADP} ]

Industrial Production Methods: Industrial production often involves enzymatic methods due to their specificity and efficiency. The use of glycerol-3-phosphate dehydrogenase and glycerol kinase in bioreactors is common .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: sn-Glycerol 3-phosphate can be oxidized to dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase.

Acylation: It undergoes acylation to form lysophosphatidic acid, which is further acylated to produce phosphatidic acid.

Common Reagents and Conditions:

Oxidation: Glycerol-3-phosphate dehydrogenase, NAD⁺ or NADP⁺.

Acylation: Acyl-CoA and glycerol-3-phosphate O-acyltransferase.

Major Products:

Oxidation: Dihydroxyacetone phosphate (DHAP).

Acylation: Lysophosphatidic acid and phosphatidic acid.

Scientific Research Applications

Chemistry:

- Used as a starting material for the synthesis of glycerolipids.

Biology:

- Plays a role in the glycerophosphate shuttle, which transfers reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain .

Medicine:

- Investigated for its role in metabolic diseases and as a potential therapeutic target for conditions like obesity and diabetes .

Industry:

Comparison with Similar Compounds

Glycerol 1-phosphate: Another stereoisomer of glycerol phosphate.

Glycerol 2-phosphate: A less common isomer.

Uniqueness: sn-Glycerol 3-phosphate is unique due to its specific role in the glycerophosphate shuttle and its involvement in the synthesis of glycerolipids. Its stereochemistry allows it to participate in specific enzymatic reactions that its isomers cannot .

Biological Activity

sn-Glycerol 3-phosphate (G3P) is a crucial metabolite involved in various biological processes, including lipid metabolism, energy production, and signaling pathways. This article explores the biological activity of G3P, emphasizing its enzymatic roles, metabolic pathways, and implications in health and disease.

Overview of this compound

This compound is a glycerol phosphate that serves as an essential intermediate in lipid biosynthesis and energy metabolism. It is produced from glycerol through the action of glycerol kinase or from dihydroxyacetone phosphate (DHAP) via the action of glycerol-3-phosphate dehydrogenase (GPDH). G3P plays a pivotal role in the synthesis of phospholipids and triglycerides, which are vital components of cellular membranes and energy storage.

Enzymatic Functions

-

Glycerol-3-Phosphate Dehydrogenases :

- Mitochondrial GPDH (mGPDH) : This enzyme catalyzes the oxidation of G3P to DHAP, linking lipid metabolism with the mitochondrial electron transport chain. It is crucial for maintaining cellular energy homeostasis and regulating reactive oxygen species (ROS) production .

- Cytosolic GPDH : This enzyme functions predominantly in the cytosol, converting DHAP back to G3P, thus playing a role in gluconeogenesis and lipid synthesis .

- This compound Acyltransferases (GPAT) :

Metabolic Pathways

This compound is integral to several metabolic pathways:

- Lipid Biosynthesis :

- Energy Production :

Case Study 1: Role in Cancer Metabolism

Recent studies have highlighted the role of G3P in cancer cell metabolism. Enhanced activity of mitochondrial GPDH has been associated with increased lipid oxidation and altered metabolic profiles in renal clear cell carcinoma cells. This suggests that targeting GPDH may provide therapeutic avenues for cancer treatment .

Case Study 2: Obesity and Insulin Resistance

Research indicates that elevated levels of cytosolic GPDH activity are linked to obesity and insulin resistance. In adipose tissues from obese individuals, increased glycerol-3-phosphate levels correlate with enhanced lipogenesis, contributing to fat accumulation .

Data Tables

| Enzyme | Function | Location |

|---|---|---|

| Mitochondrial GPDH | Oxidation of G3P to DHAP | Mitochondria |

| Cytosolic GPDH | Reduction of DHAP to G3P | Cytosol |

| This compound Acyltransferase (GPAT) | Acylation of G3P to produce LPA | Endoplasmic reticulum & mitochondria |

Properties

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUCVROLDVIAJX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048346 | |

| Record name | sn-Glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | Glycerol 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17989-41-2, 57-03-4 | |

| Record name | Glycerol 3-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17989-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1-phosphate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sn-glycerol 3-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sn-Glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1-PHOSPHATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370V52HE4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 - 104 °C | |

| Record name | Glycerol 3-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000126 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is sn-glycerol 3-phosphate and why is it important?

A: this compound (sn-glycerol-3P) is a key intermediate in several metabolic pathways, playing a critical role in both lipid and carbohydrate metabolism. It serves as a precursor for the biosynthesis of phospholipids, the building blocks of cell membranes, and triacylglycerols, a major form of energy storage. [, , , ] Additionally, it participates in the transport of reducing equivalents between cellular compartments. [, ]

Q2: How does this compound contribute to phospholipid biosynthesis?

A: this compound is acylated by acyl-CoA-sn-glycerol 3-phosphate O-acyltransferase (EC 2.3.1.15), also known as glycerol-3-phosphate acyltransferase, in a two-step process. The first step involves the acylation of this compound at the sn-1 position, primarily with saturated fatty acids like palmitate and stearate, to form lysophosphatidic acid (1-acyl-sn-glycerol 3-phosphate). The second step involves the acylation of lysophosphatidic acid at the sn-2 position, generally with unsaturated fatty acids like linoleate, to form phosphatidic acid (1,2-diacyl-sn-glycerol 3-phosphate). Phosphatidic acid is a key precursor for the synthesis of various phospholipids, including phosphatidylcholine and phosphatidylethanolamine, through the Kennedy pathway. [, , , , ]

Q3: What determines the fatty acid composition of phosphatidic acid?

A: The fatty acid composition of phosphatidic acid, and subsequently other phospholipids, is determined by the substrate specificity of the acyltransferases involved in its synthesis. [, , ] Different isoforms of glycerol-3-phosphate acyltransferase exhibit distinct fatty acid preferences, contributing to the diversity of phospholipid structures found in various tissues and organisms. For instance, in the developing cotyledons of safflower (Carthamus tinctorius L.) seeds, the sn-1 position of phosphatidic acid is predominantly esterified with saturated fatty acids, while the sn-2 position favors unsaturated fatty acids like linoleate. [] This non-random distribution of acyl groups is crucial for regulating the fluidity and function of cellular membranes.

Q4: Besides phospholipids, what other important lipids are synthesized from this compound?

A: this compound is a crucial precursor for triacylglycerol synthesis, a major energy reserve in many organisms. [, , ] Following the formation of phosphatidic acid, a specific phosphatase, phosphatidate phosphohydrolase, removes the phosphate group from phosphatidic acid, generating diacylglycerol. [, ] Diacylglycerol is then acylated by diacylglycerol acyltransferase, utilizing acyl-CoA as the acyl donor, to form triacylglycerol. []

Q5: How does this compound contribute to energy metabolism?

A: this compound participates in the transport of reducing equivalents, specifically NADH, generated during glycolysis in the cytosol, across the mitochondrial membrane for oxidative phosphorylation and ATP production. [, , ] This shuttle system, known as the glycerol-3-phosphate shuttle, involves the interconversion of dihydroxyacetone phosphate and this compound by two isoforms of glycerol-3-phosphate dehydrogenase: a cytosolic NAD+-dependent isoform and a mitochondrial FAD-linked isoform.

Q6: How is the this compound level regulated in cells?

A: The intracellular concentration of this compound is tightly regulated by the balance between its synthesis and utilization in various metabolic pathways. [, ] Enzymes like glycerol-3-phosphate dehydrogenase and glycerol-3-phosphate acyltransferase are subject to allosteric regulation by metabolites, such as this compound itself, fatty acyl-CoAs, and ATP, as well as hormonal control, which fine-tune this compound levels to meet cellular demands. [, , , ]

Q7: How does ethanol consumption affect this compound metabolism in the liver?

A: Ethanol metabolism in the liver leads to a significant increase in the NADH/NAD+ ratio, which in turn promotes the reduction of dihydroxyacetone phosphate to this compound, resulting in its accumulation. [, , , ] This increase in hepatic this compound levels can contribute to several metabolic disturbances associated with alcohol consumption, including fatty liver disease.

Q8: Are there any specific inhibitors of this compound metabolism?

A: Phenethyl alcohol has been shown to inhibit this compound acyltransferase, the enzyme responsible for the first step in phospholipid synthesis. [] This inhibition leads to a decrease in phospholipid production, highlighting the importance of this compound acylation for cell membrane biogenesis.

Q9: What is the role of this compound in microorganisms like E. coli?

A: Similar to mammalian cells, this compound is essential for phospholipid biosynthesis in bacteria like E. coli. [, , , , ] E. coli possesses a specific transport system for this compound uptake, highlighting its importance as a precursor molecule. [, ] Inhibition of this compound metabolism in E. coli can have significant consequences for cell growth and survival. [, ]

Q10: Are there any known diseases associated with defects in this compound metabolism?

A: While specific diseases directly linked to this compound metabolism are rare, genetic variations in genes encoding enzymes involved in its metabolism, such as AGPAT2, have been associated with altered lipid metabolism and disease susceptibility in humans. [] Further research is needed to fully elucidate the link between this compound metabolism and human diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.